2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene
Overview
Description
2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound features a bromine atom attached to a propene chain, which is further substituted with a thienyl ring bearing an ethoxycarbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(5-ethoxycarbonyl-2-thienyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for large-scale synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Hydrogen halides (HX) or halogens (X2) in solvents like acetic acid or carbon tetrachloride.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in solvents like dichloromethane or acetonitrile.
Major Products Formed
Substitution Reactions: Formation of substituted propene derivatives.
Addition Reactions: Formation of haloalkanes or dihaloalkanes.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene depends on the specific application and the target molecule. In general, the compound may interact with biological targets through covalent bonding or non-covalent interactions, leading to modulation of biological pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(2-thienyl)-1-propene: Lacks the ethoxycarbonyl group, which may affect its reactivity and biological activity.
3-(5-ethoxycarbonyl-2-thienyl)-1-propene: Lacks the bromine atom, which may influence its chemical behavior and applications.
2-Bromo-3-(5-methoxycarbonyl-2-thienyl)-1-propene: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, which may alter its properties.
Uniqueness
2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is unique due to the presence of both the bromine atom and the ethoxycarbonyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-(2-bromoprop-2-enyl)thiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLVPCKZFBIQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209711 | |
Record name | Ethyl 5-(2-bromo-2-propen-1-yl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901209711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-14-9 | |
Record name | Ethyl 5-(2-bromo-2-propen-1-yl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-bromo-2-propen-1-yl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901209711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.